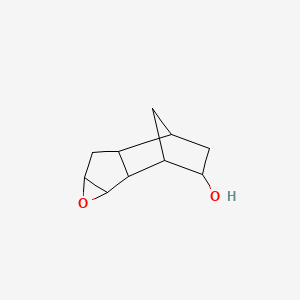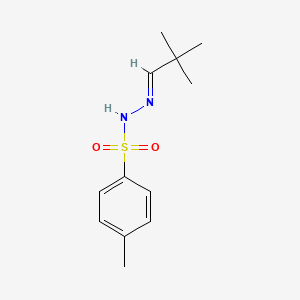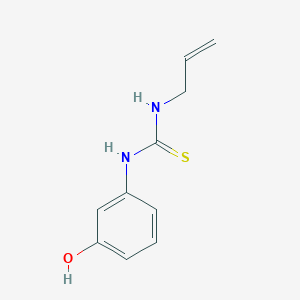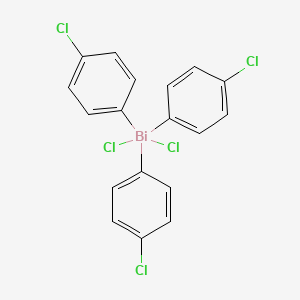
Bismuth, dichlorotris(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, dichlorotris(4-chlorophenyl)-: is an organobismuth compound with the molecular formula C18H12BiCl5 . This compound is known for its unique structure, where a bismuth atom is coordinated with three 4-chlorophenyl groups and two chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bismuth, dichlorotris(4-chlorophenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate products. The general reaction can be represented as follows:
BiCl3+3C6H4ClMgBr→Bi(C6H4Cl)3Cl2+3MgBrCl
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. scaling up the laboratory methods with appropriate safety and environmental controls can be considered for industrial production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bismuth, dichlorotris(4-chlorophenyl)- can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state bismuth compounds.
Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or phosphines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) species .
Aplicaciones Científicas De Investigación
Chemistry: Bismuth, dichlorotris(4-chlorophenyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds. It serves as a precursor for various organobismuth compounds.
Biology and Medicine: Research has explored the potential of organobismuth compounds in medicinal chemistry, particularly for their antimicrobial properties. Bismuth compounds are known to exhibit activity against a range of pathogens, including bacteria and fungi.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic and optical properties. Its high electrical resistance and Hall Effect make it suitable for specific electronic applications .
Mecanismo De Acción
The mechanism by which Bismuth, dichlorotris(4-chlorophenyl)- exerts its effects is primarily through its interaction with biological molecules. The bismuth center can coordinate with various biomolecules, disrupting their normal function. This coordination can inhibit the activity of enzymes or interfere with the structural integrity of cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Triphenylbismuth dichloride
- Tris(2-methoxyphenyl)bismuth dichloride
- Tris(4-trifluoromethylphenyl)bismuth dichloride
Comparison: Bismuth, dichlorotris(4-chlorophenyl)- is unique due to the presence of 4-chlorophenyl groups, which impart specific electronic and steric properties. Compared to other organobismuth compounds, it may exhibit different reactivity and stability profiles. For instance, the presence of electron-withdrawing chlorine atoms can influence the compound’s reactivity in substitution reactions .
Propiedades
Número CAS |
77760-10-2 |
|---|---|
Fórmula molecular |
C18H12BiCl5 |
Peso molecular |
614.5 g/mol |
Nombre IUPAC |
dichloro-tris(4-chlorophenyl)bismuth |
InChI |
InChI=1S/3C6H4Cl.Bi.2ClH/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |
Clave InChI |
XYIFZIMPBZNAJB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1Cl)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



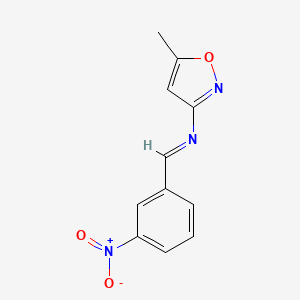
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


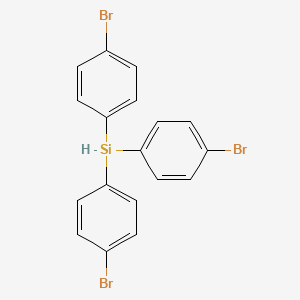
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
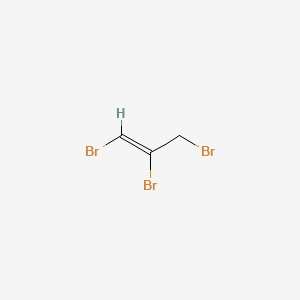

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

